molecular formula C11H8N2OS B13533471 3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine

3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine

Cat. No.: B13533471
M. Wt: 216.26 g/mol
InChI Key: AYLMGPAINSEWSM-UHFFFAOYSA-N
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Description

3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine is a heterocyclic compound that combines the structural features of benzo[b]thiophene and isoxazole. These two moieties are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a valuable target for synthetic chemists and researchers in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isoxazole ring to an amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzo[b]thiophene and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine involves its interaction with various molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The benzo[b]thiophene moiety can enhance the compound’s binding affinity and specificity . These interactions result in the compound’s diverse biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine is unique due to the combination of the benzo[b]thiophene and isoxazole rings, which confer a distinct set of biological activities and chemical reactivity. This dual functionality makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C11H8N2OS

Molecular Weight

216.26 g/mol

IUPAC Name

3-(1-benzothiophen-3-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C11H8N2OS/c12-11-5-9(13-14-11)8-6-15-10-4-2-1-3-7(8)10/h1-6H,12H2

InChI Key

AYLMGPAINSEWSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C3=NOC(=C3)N

Origin of Product

United States

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